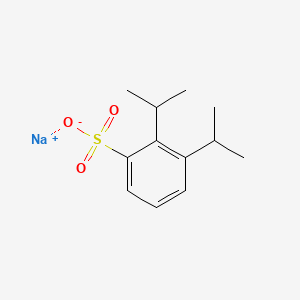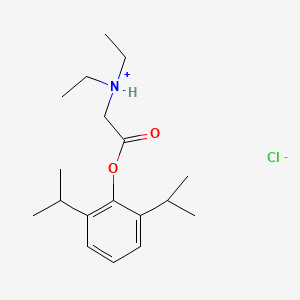
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 4-Fluoro-3-iodobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The presence of iodine and fluorine makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coupling reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-iodobenzoic acid: Shares the same core structure but lacks the dibutylamino propyl ester group.
3-(Dibutylamino)propyl 4-fluorobenzoate: Similar ester structure but without the iodine atom.
Uniqueness
The presence of both fluorine and iodine, along with the dibutylamino propyl ester group, makes 4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride unique.
Eigenschaften
CAS-Nummer |
455-80-1 |
|---|---|
Molekularformel |
C18H28ClFINO2 |
Molekulargewicht |
471.8 g/mol |
IUPAC-Name |
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C18H27FINO2.ClH/c1-3-5-10-21(11-6-4-2)12-7-13-23-18(22)15-8-9-16(19)17(20)14-15;/h8-9,14H,3-7,10-13H2,1-2H3;1H |
InChI-Schlüssel |
HQMLPMDFUQGCBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC(=C(C=C1)F)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




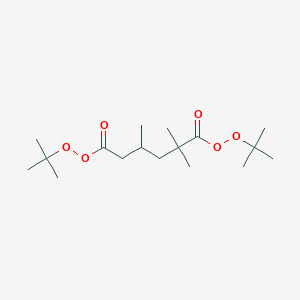
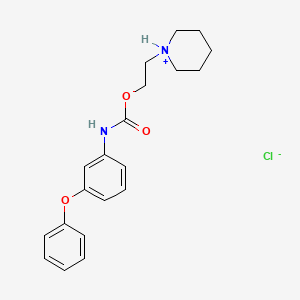
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)

![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
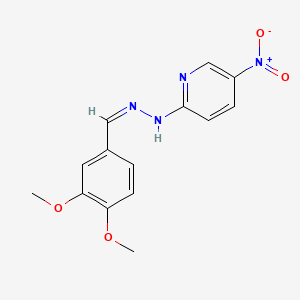
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
